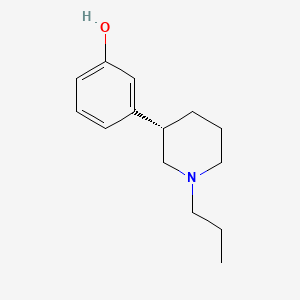

(-)-3-Ppp

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

85966-89-8 |

|---|---|

分子式 |

C14H21NO |

分子量 |

219.32 g/mol |

IUPAC 名称 |

3-[(3S)-1-propylpiperidin-3-yl]phenol |

InChI |

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m1/s1 |

InChI 键 |

HTSNFXAICLXZMA-CYBMUJFWSA-N |

手性 SMILES |

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O |

规范 SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O |

其他CAS编号 |

85966-89-8 |

同义词 |

3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Preclamol

Asymmetric Synthesis Approaches for Preclamol and its Enantiomers

Asymmetric synthesis is crucial for obtaining enantiomerically pure preclamol, as the different enantiomers can exhibit distinct biological profiles. Several catalytic strategies have been explored to achieve this goal.

Palladium-Catalyzed C3-Selective Arylation of Pyridines

Palladium catalysis has been employed in the synthesis of preclamol, particularly for the introduction of the aryl group onto the pyridine (B92270) ring at the C3 position. A method involving Pd-catalyzed, C3-selective arylation of unprotected pyridines has been developed using a catalytic system of Pd(OAc)₂ and 1,10-phenanthroline. acs.orgnih.govacs.org This protocol provides a route to 3-arylpyridines, which are precursors to 3-arylpiperidines like preclamol. acs.orgnih.gov A concise synthesis of racemic (±)-preclamol has been reported using this C3-selective arylation as a key step. acs.orgnih.govacs.orgnih.gov The sequence involves propylation of the pyridine nitrogen, followed by chemoselective hydrogenation and demethylation, yielding racemic preclamol in 67% yield over three steps from the C3-arylated pyridine. acs.org This method demonstrates the utility of palladium-catalyzed C-H arylation for constructing the core structure of preclamol. nih.gov

Another palladium-catalyzed approach involves the α-arylation of N-propyl-2-piperidinone via its zinc enolate, using Pd(dba)₂ and a bulky electron-rich phosphine (B1218219) ligand. ingentaconnect.com This arylation constitutes a key step in a short and efficient synthesis of preclamol. ingentaconnect.comeurekaselect.com The N-propyl-2-piperidinone is arylated with an appropriate aryl bromide, followed by reduction of the lactam to the piperidine (B6355638) ring using LiAlH₄. ingentaconnect.com This three-step sequence provides a simple and efficient route to racemic preclamol. ingentaconnect.com

Preclamol Analog Design and Synthetic Exploration

The exploration of preclamol analogs involves designing compounds with modified structures to potentially alter their properties. This requires synthetic strategies capable of introducing variations to the preclamol scaffold.

Strategies for Structural Modifications and Scaffold Derivatization

Strategies for the structural modification and scaffold derivatization of preclamol and related piperidine derivatives involve various synthetic transformations. The core piperidine structure can be modified, or substituents on the phenyl ring or the N-propyl group can be altered. Asymmetric synthetic approaches, such as those discussed above, are essential for creating chiral analogs. researchgate.netajchem-b.comrsc.orgrsc.orgresearchgate.net Palladium-catalyzed arylation methods provide avenues for introducing different aryl substituents. acs.orgnih.govacs.orgingentaconnect.comeurekaselect.com The Mizoroki-Heck reaction can also be utilized to introduce alkenyl groups that can be further transformed. lancs.ac.uk Chemo-enzymatic approaches involving the dearomatization of activated pyridines have also proven useful for key transformations in the synthesis of 3-substituted piperidines, including those related to preclamol. researchgate.net These strategies allow for the systematic exploration of the structure-activity relationship of preclamol and its derivatives.

Radiosynthesis of Preclamol for Research Applications

Radiosynthesis of preclamol is important for research applications, particularly in areas like positron emission tomography (PET) to study its distribution and binding in biological systems. nih.gov A method for the radiosynthesis of [¹¹C]preclamol, labeled with carbon-11 (B1219553) (half-life = 20.4 min), has been developed. nih.gov The synthesis involves the acylation of (S)-3-(3-hydroxyphenyl)piperidine hydrochloride with [¹¹C]propionyl chloride, followed by LiAlH₄ reduction and HPLC purification. nih.gov This method yielded [¹¹C]preclamol with high radiochemical purity (>99%) and a specific activity of 535 mCi/µmol. nih.gov The total synthesis time was approximately 45 minutes. nih.gov While [¹¹C]preclamol showed good blood-brain barrier penetration in rat models, it exhibited minimal preferential uptake in dopaminergic brain regions, suggesting limitations for certain PET imaging applications. nih.gov

Molecular Pharmacology and Receptor Interactions of Preclamol

Interaction with Other Neurotransmitter Systems

Potential Actions at Adrenergic Receptors

Research suggests the possibility of Preclamol acting at adrenergic receptors, although the extent and nature of these potential interactions are not extensively detailed in available information. Some reports indicate that 3-PPP, the racemic mixture that includes Preclamol, may possibly act at adrenergic receptors or other non-sigma receptors. nih.gov While the primary focus of Preclamol's pharmacological characterization has been on its dopaminergic activity, the suggestion of potential adrenergic involvement warrants further investigation to fully delineate its receptor interaction profile.

G-Protein Coupled Receptor (GPCR) Signaling Pathways Mediated by Preclamol

Preclamol's key interactions involve dopamine (B1211576) D2 receptors, which belong to the large family of G-protein coupled receptors (GPCRs). fishersci.canih.gov GPCRs are integral membrane proteins that play a crucial role in transmitting extracellular signals into intracellular responses. Upon ligand binding, GPCRs undergo conformational changes that facilitate their interaction with heterotrimeric G proteins, leading to the activation of various intracellular signaling cascades.

Preclamol is characterized by a dual action at dopamine D2 receptors, functioning as an agonist at presynaptic D2 autoreceptors while acting as an antagonist at postsynaptic D2 receptors. fishersci.ca This differential activity highlights the complex modulation of dopaminergic neurotransmission by Preclamol. The interaction of Preclamol with D2 receptors, as a type of GPCR, influences downstream signaling pathways typically associated with these receptors.

Cellular and Subcellular Mechanisms of Preclamol Action

Modulation of Dopamine (B1211576) Synthesis and Release in Cellular Models

Preclamol, specifically the S-(-)-enantiomer, acts as a partial agonist at D2-like autoreceptors. oup.comuab.cat These autoreceptors, located on dopaminergic neuron terminals, play a crucial role in regulating dopamine synthesis and release through negative feedback mechanisms. oup.comnih.gov By activating these presynaptic receptors, Preclamol can inhibit the synthesis and release of dopamine in cellular models. oup.comnih.govresearchgate.net

Research using rat brain striatal minces has been instrumental in understanding these effects. oup.comuab.catnih.govcsic.es This ex vivo model allows for the monitoring of dopamine synthesis in dopaminergic neuron terminals. oup.comnih.gov

DOPA accumulation in striatal minces is a method used to assess dopamine synthesis. csic.esresearchgate.netbiorxiv.orgbiorxiv.org Studies have shown that partial D2 receptor agonists, including S-(-)-3-PPP (Preclamol), reduce striatal DOPA accumulation. researchgate.net This reduction is consistent with the activation of inhibitory D2-like autoreceptors on dopamine terminals, which in turn decreases the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.govcsic.esbiorxiv.org

Data from studies examining the effect of partial D2 agonists on DOPA accumulation in rat striatal minces support this mechanism. For instance, research indicates that compounds like S-(-)-3-PPP can decrease dopamine accumulation in a concentration-dependent manner in striatal minces. biorxiv.org

The effects of partial dopamine agonists like Preclamol can be influenced by the prevailing dopaminergic tone, which refers to the level of dopamine activity in the extracellular space. oup.comuab.catnih.govtandfonline.comgu.senih.gov Studies comparing Preclamol with other partial agonists, such as aripiprazole (B633), have highlighted differences in their behavior under varying dopaminergic tone conditions. oup.comuab.cat

Preclamol has been described as showing partial agonism under both basal (low dopaminergic tone) and stimulated (relatively higher dopaminergic tone) conditions in ex vivo striatal mince experiments. oup.comuab.cat However, its effects may differ from those of other compounds, suggesting nuances in its interaction with the dopaminergic system depending on the physiological state. oup.comuab.cat

Receptor Internalization and Desensitization Mechanisms

G protein-coupled receptors (GPCRs), including dopamine receptors, undergo internalization and desensitization as regulatory mechanisms following agonist activation. nih.govplos.orgbiorxiv.org Desensitization often involves phosphorylation of the receptor by kinases such as G protein-coupled receptor kinases (GRKs) or protein kinase A (PKA), followed by the binding of beta-arrestins. nih.govplos.orgbiorxiv.org This process uncouples the receptor from its G protein, attenuating downstream signaling. nih.govbiorxiv.org Receptor internalization, often mediated by clathrin-coated pits, can follow desensitization and leads to the removal of receptors from the cell surface. nih.govplos.org

While the general mechanisms of D2 receptor internalization and desensitization are established, specific detailed research findings on how Preclamol directly induces or affects these processes for dopamine receptors were not prominently available in the consulted literature. Some studies mention internalization in the broader context of receptor pharmacology researchgate.net, but specific data tables or detailed descriptions of Preclamol's impact on D2 receptor internalization or desensitization pathways at a cellular level were not found within the search results.

Intracellular Signaling Cascades Induced by Preclamol

Upon binding to dopamine receptors, Preclamol initiates intracellular signaling cascades, which are a series of molecular events that relay the signal from the receptor into the cell. units.itfiveable.mewikipedia.org D2-like receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. researchgate.netphysiology.orgmedchemexpress.com Beyond the canonical adenylyl cyclase pathway, D2 receptors can also modulate other signaling cascades, including those involving mitogen-activated protein kinases (MAPK) and arachidonic acid. researchgate.net

Studies comparing Preclamol with other dopaminergic compounds have indicated its involvement in these pathways. For example, research using cellular systems has shown that (-)3PPP (Preclamol) acts as a partial agonist in inhibiting cAMP accumulation and in activating MAPK and arachidonic acid pathways. researchgate.net

A primary intracellular signaling pathway affected by D2-like receptor activation by agonists like Preclamol is the inhibition of adenylyl cyclase. researchgate.netphysiology.orgmedchemexpress.com Adenylyl cyclase is an enzyme responsible for synthesizing cAMP from ATP. medchemexpress.comfrontiersin.org Inhibition of adenylyl cyclase leads to reduced intracellular cAMP levels, which in turn affects the activity of downstream targets, such as protein kinase A (PKA). units.itfrontiersin.org

Research has demonstrated that Preclamol (specifically (-)3PPP) can inhibit cAMP formation. patsnap.com One study reported that Preclamol inhibited cAMP formation by approximately 20% compared to the full agonist quinpirole (B1680403), which showed 42% inhibition, supporting Preclamol's role as a partial agonist in this pathway. patsnap.com This inhibition of adenylyl cyclase is a significant component of Preclamol's mechanism at the intracellular level.

Functional Selectivity in Receptor Activation

Functional selectivity, also known as biased agonism, describes the ability of a ligand to selectively activate distinct signaling pathways coupled to the same receptor. nih.govnih.govfrontiersin.org While Preclamol is often characterized as a typical partial agonist at D2 receptors, its profile has been compared to compounds exhibiting functional selectivity, such as aripiprazole. oup.comuab.catscispace.com

Studies have used Preclamol as a reference to highlight the potentially functionally selective actions of other drugs. oup.comuab.cat The observation that the effects of aripiprazole under varying dopaminergic tone were not seen with Preclamol suggests differences in their modes of action, potentially related to functional selectivity. oup.comuab.cat The concept of partial agonists, like Preclamol, achieving selective presynaptic activation due to the higher receptor reserve at autoreceptors compared to postsynaptic receptors is also related to the idea of biased signaling depending on receptor environment. nih.govnih.gov Although Preclamol is often presented as a standard partial agonist, the comparative studies suggest that the complexity of D2 receptor signaling and the influence of factors like receptor reserve and location can lead to functionally distinct outcomes even among partial agonists. oup.comuab.catnih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Preclamol (racemic) | 55445 |

| (-)-3-PPP (Preclamol) | 5311189 |

| (R)-preclamol | 202478 |

| Dopamine | 681 |

| Quinpirole | 4947 |

| Aripiprazole | 60795 |

| Sulpiride | 5355 |

| L-DOPA | 6047 |

| cAMP | 6093 |

| ATP | 5950 |

Data Table Example (Illustrative, based on search result descriptions)

Neurobiological and Preclinical Pharmacological Investigations of Preclamol

Behavioral Neuroscience Studies in Animal Models

Preclinical studies utilizing various animal models have provided insights into Preclamol's effects on behavior, particularly those mediated by the dopaminergic system.

Locomotor Activity Modulation in Rodents

Preclamol has been observed to inhibit the locomotor activity of mice and rats at low doses. medchemexpress.commedchemexpress.comnih.gov Comparative studies with other dopaminergic agents, such as raclopride (B1662589) and haloperidol (B65202), have shown that Preclamol and raclopride are approximately equipotent in suppressing exploratory locomotor activity in rats. nih.gov

Preclinical Models of Dopamine (B1211576) Hyperactivity (e.g., Amphetamine-Induced Locomotion)

Animal models of dopamine hyperactivity, such as amphetamine-induced locomotion (AIL), are used to predict antipsychotic effects. oup.comnih.gov Preclamol has been evaluated in these models and has demonstrated the ability to inhibit AIL in a dose-related manner. oup.comnih.gov

| Compound | ED₅₀ for Inhibition of AIL (mg/kg) | 95% Confidence Interval |

| Preclamol | 16.53 | 5.85–27.21 |

| Haloperidol | 0.006 | 0.002–0.01 |

| Terguride | 0.79 | 0.15–1.43 |

| OPC-4392 | 6.65 | Not determinable |

| Aripiprazole (B633) | 6.8 | 3.87–10.67 |

| Bifeprunox | 1.28 (at 240 min) | 0.28–2.28 |

Note: Data derived from a comparative study of dopamine D2 receptor partial agonists in preclinical animal models. oup.com ED₅₀ values were calculated at the time points of maximal efficacy.

Preclinical Models of Dopamine Hypoactivity (e.g., Reserpine-Treated Models, Nigrostriatal Lesions)

Models of dopamine hypoactivity, such as reserpine-treated rats or rats with unilateral nigrostriatal lesions, are utilized to assess the effects of compounds on reduced dopaminergic tone. oup.comnih.govresearchgate.netnobelprize.org Reserpine (B192253) treatment leads to the depletion of catecholamines, including dopamine, in the brain. nobelprize.orgtaylorandfrancis.com Unilateral nigrostriatal 6-OHDA lesions result in a loss of dopaminergic neurons in the substantia nigra. oup.comnih.gov

Preclamol has been studied in rats with unilateral nigrostriatal lesions. oup.comresearchgate.net In this model, dopamine agonists can cause contralateral turning behavior due to the denervation supersensitivity of postsynaptic D2 receptors on the lesioned side. nih.govresearchgate.net Preclamol, along with other dopamine D2 agonists, has been shown to induce contralateral circling behavior in 6-hydroxy-DA-lesioned rats. researchgate.net Comparative studies in unilateral nigrostriatal 6-OHDA lesioned rats have illustrated the ability of Preclamol to cause contralateral rotation. oup.com

Conditioned Avoidance Response Studies

Conditioned avoidance response (CAR) studies are another preclinical model used to predict antipsychotic efficacy. oup.comnih.govglobalauthorid.com Inhibition of CAR is considered indicative of potential antipsychotic effects. oup.com Preclamol has been shown to inhibit CAR in rats in a dose-related manner. nih.govoup.comnih.gov

| Compound | ED₅₀ for Inhibition of CAR (mg/kg) | 95% Confidence Interval |

| Preclamol | 16.53 | 5.85–27.21 |

| Haloperidol | 0.006 | 0.002–0.01 |

| Terguride | 0.79 | 0.15–1.43 |

| OPC-4392 | 6.65 | Not determinable |

| Aripiprazole | 6.8 | 3.87–10.67 |

| Bifeprunox | 1.28 (at 240 min) | 0.28–2.28 |

Note: Data derived from a comparative study of dopamine D2 receptor partial agonists in preclinical animal models. oup.com ED₅₀ values were calculated at the time points of maximal efficacy.

Raclopride has been reported to be more potent than Preclamol in suppressing conditioned avoidance behavior. nih.gov

Investigation in Models of Social Withdrawal

While the provided search results mention social withdrawal as a symptom relevant to neuropsychiatric disorders and discuss animal models of social withdrawal in general contexts like opioid withdrawal or alprazolam withdrawal scispace.comgmu.ac.irnih.govbiorxiv.org, specific detailed research findings on Preclamol's investigation in models directly assessing social withdrawal were not prominently featured in the search results.

Neurochemical Alterations in Animal Brain Regions

Investigations into the neurochemical effects of Preclamol in animal brain regions have primarily focused on its interactions with dopamine receptors and subsequent effects on dopamine signaling. Preclamol targets D2-like receptor subtypes and is selective for the dopamine autoreceptor. nih.govcambridge.org It acts as a dopamine agonist with both autoreceptor and postsynaptic receptor stimulatory properties. medchemexpress.commedchemexpress.com

Studies have examined the occupancy of striatal D2 receptors by Preclamol. oup.com Preclamol showed a dose-dependent increase in striatal D2 receptor occupancy in rats. oup.com

| Compound | Dose Range (mg/kg) | Striatal D₂ Receptor Occupancy (%) | ED₅₀ for Striatal D₂ Receptor Occupancy (mg/kg) | 95% Confidence Interval |

| Preclamol | 0.3–30 | 4–91 | 1.1 | 0.05–3 |

| Haloperidol | 0.025–1 | 44–91 | 0.02 | 0.01–0.04 |

| Terguride | 0.03–3 | 35–95 | 0.04 | 0.03–0.1 |

| OPC-4392 | 0.3–30 | 27–89 | 1.1 | 0.9–1.4 |

Note: Data derived from a comparative study of dopamine D2 receptor partial agonists in preclinical animal models, showing striatal D₂ receptor occupancy 1 hour after subcutaneous administration in rats. oup.com

The selective activation of D2 autoreceptors by low doses of agonists inhibits dopamine release and postsynaptic activation. nih.gov Dysregulation of dopamine autoreceptors could contribute to imbalances in cortical and subcortical dopamine function. cambridge.org Partial agonists with affinity for dopamine autoreceptors are considered potential stabilizers of dysregulated dopamine release. cambridge.org

Neurochemical studies also investigate the effects of compounds on molecular markers of antipsychotic activity, such as striatal Fos induction. oup.comnih.gov

Dopamine Levels in Nucleus Accumbens and Striatum

Research has investigated the effects of preclamol on dopamine synthesis and levels in the striatum and nucleus accumbens. Studies using rat brain striatal minces have compared the properties of preclamol (specifically the S-(-)-PPP enantiomer) with other dopaminergic agents like aripiprazole and quinpirole (B1680403) uab.cat. Preclamol demonstrated partial agonism at D2-like autoreceptors, which are located on dopaminergic terminals and regulate dopamine synthesis and release uab.catresearchgate.net. Activation of these autoreceptors typically inhibits dopamine synthesis uab.catresearchgate.net.

In experiments measuring DOPA accumulation (an indicator of dopamine synthesis) in rat striatum, the partial dopamine D2 receptor agonist (-)-3-PPP (preclamol) was shown to antagonize the increase in DOPA accumulation induced by reserpine uniformly across different striatal regions, including the ventro-medial and dorso-lateral neostriatum, and the posterior limb of the neostriatum nih.gov. This suggests that preclamol can influence dopamine synthesis via D2 receptors in these areas nih.gov.

Further studies on striatal dopamine autoreceptors revealed that the agonist profile of preclamol can be dependent on the level of extracellular dopamine nih.gov. Under conditions of elevated extracellular dopamine, the stimulation of dopamine autoreceptors by this compound was no longer apparent nih.gov. In fact, under these depolarizing conditions, this compound acted as an antagonist to the inhibitory effect of full agonists like quinpirole or pergolide (B1684310) on dopamine synthesis, supporting its classification as a partial agonist at synthesis-modulating dopamine autoreceptors nih.gov.

Striatal Fos Induction as a Molecular Marker

Striatal Fos induction is utilized as a molecular marker in preclinical studies to assess the activity of antipsychotic agents and their potential for motor side effects nih.govoup.com. Fos is an immediate early gene whose expression can be altered in brain regions like the nucleus accumbens and dorsolateral striatum by antipsychotics oup.com. Changes in Fos expression in these areas have been associated with antipsychotic efficacy and motor side-effect profiles, respectively oup.com.

Preclamol has been included in comparative studies examining striatal Fos induction alongside other partial agonists and reference antipsychotics like haloperidol nih.govoup.com. While the search results indicate that aripiprazole showed high Fos expression in the nucleus accumbens (suggesting functional D2 antagonism), the specific details regarding preclamol's effects on striatal Fos induction in these comparative studies were not extensively detailed in the provided snippets beyond its inclusion in such investigations nih.govoup.com. However, the principle of using striatal Fos induction as a marker for antipsychotic activity and motor side effects in studies involving partial agonists like preclamol is established nih.govoup.com.

Structure Activity Relationship Sar Studies and Ligand Design for Preclamol

Stereoselectivity in Pharmacodynamic Profiles

A defining characteristic of Preclamol's pharmacology is its pronounced stereoselectivity, where the two enantiomers, or mirror-image isomers, exhibit distinct and often opposing biological activities. slideshare.net This phenomenon underscores the three-dimensional nature of drug-receptor interactions, as the specific spatial arrangement of atoms dictates the molecule's fit and function at its biological target. mdpi.com

The R-(-)-enantiomer, often referred to as (-)-3-PPP, and the S-(+)-enantiomer display different profiles at dopamine (B1211576) D2 receptors. nih.gov Research has consistently shown that the (-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) acts as a dopamine receptor agonist, particularly at presynaptic autoreceptors, which regulate dopamine synthesis and release. nih.govelsevier.com In contrast, the (+)-enantiomer functions as a dopamine receptor antagonist at postsynaptic receptors. nih.gov This agonist-antagonist relationship within an enantiomeric pair is a significant finding in dopamine receptor pharmacology. nih.gov The differential activity highlights the high degree of stereochemical precision required for receptor activation versus simple blockade.

This stereoselectivity is not unique to Preclamol but is observed in other classes of dopamine receptor ligands, such as aporphines and aminotetralins, where the (R)-isomers are typically potent agonists and the (S)-isomers are antagonists. nih.gov The ability of the receptor's binding pocket to distinguish between these subtle differences in 3D structure is the basis for their divergent pharmacodynamic profiles.

Table 1: Stereoselective Pharmacodynamics of Preclamol Enantiomers

| Enantiomer | Common Name | Primary Activity at Dopamine D2 Receptors | Typical Receptor Target |

|---|---|---|---|

| R-(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine | This compound, Preclamol | Agonist / Partial Agonist | Presynaptic Autoreceptors |

| S-(+)-3-(3-hydroxyphenyl)-N-n-propylpiperidine | (+)-3-PPP | Antagonist | Postsynaptic Receptors |

Key Pharmacophoric Elements for Dopamine and Sigma Receptor Interaction

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Analysis of Preclamol and related compounds has identified several key elements crucial for its affinity for both dopamine and sigma receptors.

For interaction with dopamine D2 receptors, the Preclamol structure contains a classic phenethylamine (B48288) moiety, which is a core feature of dopamine itself. nih.gov The essential pharmacophoric elements for high-affinity dopamine receptor binding include:

A meta-hydroxyl group: The hydroxyl (-OH) group on the phenyl ring is analogous to the meta-hydroxyl of dopamine and is considered critical for high affinity and activity. nih.govnih.gov It typically forms a key hydrogen bond interaction with a serine residue within the binding pocket of the D2 receptor. nih.gov

A basic nitrogen atom: The nitrogen atom in the piperidine (B6355638) ring is protonated at physiological pH, forming a positive charge. This allows for a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of the dopamine receptor.

An N-n-propyl group: The propyl group attached to the nitrogen is important for modulating affinity and efficacy. The size and nature of the substituent on the nitrogen can influence whether the compound acts as an agonist or an antagonist. nih.gov

In addition to its well-known effects on the dopamine system, Preclamol is also a potent ligand for sigma (σ) receptors. nih.govsemanticscholar.org The sigma-1 and sigma-2 receptors are unique proteins found in the central nervous system and other tissues. nih.govfrontiersin.org The structural features of Preclamol that confer high affinity for sigma receptors overlap with, but are distinct from, the dopamine pharmacophore. The key elements include a bulky hydrophobic region and the protonated amine, which are common features of many high-affinity sigma ligands. nih.gov Preclamol's affinity for sigma sites, particularly the sigma-1 receptor, contributes to its complex pharmacological profile. nih.gov

Table 2: Pharmacophoric Features of Preclamol

| Pharmacophoric Element | Structural Feature in Preclamol | Receptor Interaction Role |

|---|---|---|

| Hydrogen Bond Donor | meta-Hydroxyl group on the phenyl ring | Essential for high-affinity binding at dopamine D2 receptors, interacting with serine residues. nih.govnih.gov |

| Cationic Center | Protonated nitrogen in the piperidine ring | Forms a key ionic bond with an aspartate residue in both dopamine and sigma receptors. |

| Hydrophobic Region | N-n-propyl group and phenyl ring | Contributes to overall binding affinity and modulates efficacy at dopamine receptors; important for sigma receptor recognition. |

Computational Approaches in Preclamol SAR Analysis

Computational chemistry provides powerful tools for investigating structure-activity relationships at a molecular level, offering insights that can guide the design of new ligands. mdpi.com These methods are particularly useful for understanding the stereoselective interactions of Preclamol enantiomers with their receptor targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.com For Preclamol, docking studies can be performed using homology models of the dopamine D2 and sigma-1 receptors. unict.it These simulations help visualize how the R-(-) and S-(+) enantiomers fit differently into the receptor's active site, explaining their distinct pharmacological activities. For example, docking can reveal how the agonist enantiomer orients its meta-hydroxyl group to form a productive hydrogen bond for receptor activation, while the antagonist enantiomer binds in a non-productive or "silent" conformation. unict.it

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the ligand-receptor complex over time. biotechrep.irnih.gov This provides a dynamic view of the binding event, assessing the stability of the docked pose and identifying key interactions that persist throughout the simulation. nih.gov MD simulations can reveal subtle conformational changes in the receptor induced by the binding of an agonist versus an antagonist, offering a deeper understanding of the mechanism of activation and the basis of Preclamol's stereoselective effects. unict.it

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates variations in the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (representing physicochemical properties like lipophilicity, electronics, and size) to its potency or binding affinity. qsardb.orgmdpi.com

In the context of Preclamol, a QSAR study would involve synthesizing a library of Preclamol analogs with modifications at various positions (e.g., on the phenyl ring or the N-substituent). The biological activity of these analogs would be measured, and a QSAR model would be developed to predict the activity of new, yet-to-be-synthesized compounds. mdpi.com This approach helps to identify which structural properties are most important for enhancing affinity and selectivity for dopamine versus sigma receptors, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Comparative Pharmacological Analyses of Preclamol

Comparison with Other Dopamine (B1211576) D2 Receptor Partial Agonists (e.g., Aripiprazole (B633), Quinpirole)

Preclamol's intrinsic activity at the D2 receptor is a key determinant of its pharmacological effects. Unlike full agonists such as Quinpirole (B1680403), which robustly stimulate the receptor, partial agonists like Preclamol produce a submaximal response. The level of this intrinsic activity is critical; for instance, some research suggests that partial agonists with lower intrinsic activity may offer a better balance for antipsychotic efficacy, providing sufficient functional antagonism in hyperdopaminergic states.

Aripiprazole, another prominent D2 partial agonist, is thought to stabilize a specific conformation of the D2 receptor, leading to functional selectivity in its signaling pathways. nih.gov The actions of Aripiprazole can vary between agonism and antagonism depending on the surrounding dopaminergic tone. nih.gov This functional selectivity was not observed with Preclamol in some studies, suggesting that while both are partial agonists, they interact with the receptor in distinct ways. nih.gov

Studies have demonstrated that in environments with low dopaminergic activity, Preclamol can act as an agonist. Conversely, in the presence of a full agonist like dopamine, it behaves as an antagonist. This dual activity is dependent on the concurrent dopaminergic tone. For example, in patients with Parkinson's disease, Preclamol monotherapy has shown antiparkinsonian (agonist) effects. However, when co-administered with levodopa (B1675098), which increases dopamine levels, Preclamol can exhibit antagonist effects, suppressing dyskinesias.

The table below summarizes the comparative intrinsic activities and functional profiles of Preclamol, Aripiprazole, and Quinpirole.

| Feature | Preclamol | Aripiprazole | Quinpirole |

| Receptor Action | Partial Agonist | Partial Agonist | Full Agonist |

| Intrinsic Activity | Lower than full agonists | Low, with functional selectivity | High (full agonist) |

| Dopaminergic Tone Dependence | Agonist in low tone, antagonist in high tone | Agonist in low tone, antagonist in high tone | Agonist regardless of tone |

| Functional Selectivity | Less evidence of functional selectivity | Stabilizes specific receptor conformations | Mobilizes receptor reserve without noted selectivity |

Contrasting Mechanisms with Typical and Atypical Antipsychotic Agents

The mechanism of action of Preclamol as a partial dopamine agonist stands in contrast to both typical and atypical antipsychotic agents, which primarily function as antagonists at the dopamine D2 receptor.

Typical antipsychotics, often referred to as first-generation antipsychotics, exert their effects through potent D2 receptor blockade. This strong antagonism is effective in mitigating the positive symptoms of psychosis, such as hallucinations and delusions, which are associated with hyperdopaminergic activity in the mesolimbic pathway. However, this non-selective blockade in other dopamine pathways, like the nigrostriatal and tuberoinfundibular pathways, can lead to significant extrapyramidal side effects and hyperprolactinemia.

Atypical antipsychotics, or second-generation agents, also block D2 receptors, but generally with a lower affinity and a faster dissociation rate compared to typicals. A key distinguishing feature of many atypical antipsychotics is their potent antagonism of serotonin (B10506) 5-HT2A receptors. This dual D2/5-HT2A antagonism is thought to contribute to their efficacy against negative symptoms and a lower propensity for extrapyramidal side effects. Some atypical antipsychotics, like Aripiprazole, are actually partial agonists at the D2 receptor.

The following table contrasts the primary mechanisms of Preclamol with typical and atypical antipsychotics.

| Agent Class | Primary Mechanism of Action | Effect on Dopamine Pathways |

| Preclamol (Partial Agonist) | Partial agonism at D2 receptors | Modulates/stabilizes dopamine activity (acts as antagonist in hyperdopaminergic states and agonist in hypodopaminergic states) |

| Typical Antipsychotics | Potent D2 receptor antagonism | General blockade of dopamine activity |

| Atypical Antipsychotics | D2 receptor antagonism (often with lower affinity) and potent 5-HT2A antagonism | Blockade of dopamine and serotonin activity |

Research on Potential Additive or Synergistic Effects with Other Ligands

The potential for additive or synergistic effects arises when Preclamol is co-administered with other psychoactive compounds. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, while an additive effect is when the combined effect is equal to the sum of the individual effects.

Research into the specific synergistic or additive effects of Preclamol with other ligands is not extensive. However, its mechanism of action provides a basis for theoretical interactions. For instance, co-administration with a dopamine precursor like levodopa has demonstrated a functional antagonism, where Preclamol counteracted some of the effects of increased dopamine. This suggests a potential for modulating the effects of other dopaminergic agents.

In one study, pretreatment with the sigma ligand rimcazole (B1680635) was found to potentiate the ability of opipramol (B22078) to increase dopamine metabolism and release. While this study did not directly test Preclamol in combination, it points to the complex interactions that can occur within the broader neurochemical systems that Preclamol may influence. The development of therapeutic strategies often involves combining drugs to target multiple aspects of a complex disorder. For example, in schizophrenia treatment, combining aripiprazole with clozapine (B1669256) has been associated with a lower risk of relapse compared to monotherapy. ki.se This highlights the potential benefits of rational polypharmacy.

Given Preclamol's profile, it could be hypothesized that its combination with other antipsychotics might allow for a reduction in the dosage of the other agent, potentially mitigating side effects. However, without specific clinical studies, these remain theoretical considerations. The nuanced effects of partial agonists in different dopaminergic environments underscore the need for further research to elucidate how Preclamol interacts with other centrally acting drugs.

Methodological Advancements in Preclamol Research

In vitro Binding Assays and Receptor Characterization

In vitro binding assays are fundamental techniques used to characterize the interaction between a ligand, such as Preclamol, and its target receptors. These assays provide quantitative information about receptor expression (Bmax) and the affinity of a ligand for a receptor (equilibrium dissociation constant, Kd). nih.govsci-hub.se Competition binding assays are particularly useful for determining the affinity and selectivity of unlabeled ligands by measuring their ability to displace a fixed concentration of a radiolabeled ligand from the receptor. nih.gov

Studies utilizing in vitro methods have shown that both enantiomers of 3-PPP, including Preclamol (the (-)-isomer), can reduce basal DOPA accumulation, an indicator of dopamine (B1211576) synthesis, in a concentration-dependent manner. ncats.ioncats.io While both enantiomers show similar maximal effects, their potency can differ. For instance, in one study, (-)-3-PPP (Preclamol) showed an apparent EC50 of 1.0 µM in reducing basal DOPA accumulation, compared to 2.1 µM for the (+)-isomer, although both were less potent than the full D2 receptor agonist quinpirole (B1680403) (EC50 = 0.15 µM). ncats.ioncats.io

Radioligand binding assays are powerful tools for studying receptors and characterizing drug binding, contributing significantly to drug screening and development programs. sygnaturediscovery.com These can be performed using recombinant cell lines or native tissue from animal brains, either as membrane preparations or tissue slices. sygnaturediscovery.com Functional pharmacological activity assays, such as measuring [³⁵S]GTPγS binding, can also be used to assess receptor function. sygnaturediscovery.com

The structural similarity between D2, D3, and D4 receptors, all members of the D2-like dopamine receptor family, can make it challenging to develop highly selective ligands and necessitates careful receptor characterization in binding assays. frontiersin.org Preclamol is known to preferentially stimulate the dopamine autoreceptor and has partial agonist activity at limbic D2 receptors, exhibiting antagonist effects at normosensitive postsynaptic D2 sites at higher concentrations. nih.gov

Ex vivo Neurochemical Techniques (e.g., Brain Slice Incubations)

Ex vivo neurochemical techniques, such as brain slice incubations, allow for the study of neurochemical processes in a more intact tissue environment compared to homogenates, while still offering controlled experimental conditions. These methods involve preparing thin slices of brain tissue and incubating them in artificial cerebrospinal fluid (ACSF) or similar solutions, often saturated with oxygen and carbon dioxide. nih.govplos.orgresearchgate.net This approach allows researchers to investigate neurotransmitter release, synthesis, and metabolism, as well as the effects of pharmacological agents like Preclamol on these processes within specific brain regions. nih.govbiorxiv.orgresearchgate.net

Studies using brain slice preparations have been employed to examine dopamine signals in regions like the striatum. nih.gov Techniques like fast-scan cyclic voltammetry (FSCV) can be used in brain slices to measure electrically-evoked or optogenetically-evoked dopamine release. nih.gov Incubation protocols involve carefully controlled temperatures and solution compositions to maintain tissue viability. plos.orgresearchgate.net For example, slices may be incubated at physiological temperatures (e.g., 32-33°C) for recovery after slicing and then maintained at room temperature or warmed again for experiments. nih.govplos.org The composition of the ACSF, including ion concentrations and glucose, is critical for maintaining neuronal activity and viability. nih.govplos.org

Ex vivo receptor occupancy studies, which can be undertaken with brain tissue, are a powerful technique to demonstrate target engagement of compounds that penetrate the central nervous system. sygnaturediscovery.com These studies can determine central receptor occupancy across a range of doses, in different brain regions, at multiple targets, and over time. sygnaturediscovery.com While direct ex vivo studies specifically detailing Preclamol's effects on dopamine release or metabolism in brain slices were not extensively highlighted in the search results, the methodology itself is highly relevant to understanding how Preclamol's receptor interactions translate into functional changes in neurotransmission within a more preserved tissue context.

Advanced Neuroimaging Techniques for Preclinical Studies

Advanced neuroimaging techniques, particularly Positron Emission Tomography (PET), play a crucial role in preclinical research by allowing for non-invasive visualization and quantification of molecular targets and processes in the living brain. d-nb.infofrontiersin.org PET enables the study of target engagement, pharmacokinetics, and pharmacodynamics of drug candidates like Preclamol in animal models. frontiersin.org

Development and Evaluation of Radioligands for Positron Emission Tomography (PET)

The development of selective radioligands is essential for using PET to image specific receptors or enzymes in the brain. frontiersin.orgbiorxiv.org For dopamine receptors, this involves synthesizing molecules that bind with high affinity and selectivity to the target of interest and labeling them with a positron-emitting isotope, such as Carbon-11 (B1219553) ([¹¹C]) or Fluorine-18 ([¹⁸F]). biorxiv.orgnih.govnih.govresearchgate.net

Research has explored the potential of using radiolabeled Preclamol as a PET radioligand. One study reported the radiosynthesis of [¹¹C]Preclamol by acylating (S)-3-(3-hydroxyphenyl)piperidine hydrochloride with [¹¹C]propionyl chloride, followed by reduction and purification. nih.gov The synthesis yielded [¹¹C]Preclamol with high radiochemical purity and specific activity. nih.gov

However, the evaluation of [¹¹C]Preclamol in rats indicated limitations for its use in cerebral PET studies. While high levels of radioactivity were observed in the brain, suggesting good blood-brain barrier penetration, [¹¹C]Preclamol displayed minimal preferential uptake in dopaminergic brain regions. nih.gov The ex vivo striatal specific binding ratio was low (0.32 at 60 minutes post-injection), suggesting that [¹¹C]Preclamol might not be suitable for quantitatively assessing D2 receptor binding in the brain using PET. nih.gov This highlights the challenges in developing effective PET radioligands, even for compounds with known receptor affinity. The ideal radioligand requires not only high affinity and selectivity but also favorable pharmacokinetic properties, including sufficient brain penetration and low non-specific binding, as well as metabolic stability. biorxiv.orgnih.gov

Despite the challenges with [¹¹C]Preclamol itself as a PET ligand, PET imaging with other radioligands remains a valuable tool in preclinical studies to investigate the downstream effects of compounds like Preclamol on dopaminergic systems and related targets. nih.gov

Refined Behavioral Paradigms for Mechanistic Elucidation

Behavioral paradigms in preclinical research are crucial for understanding the in vivo effects of compounds and elucidating the neural mechanisms underlying their actions. For a compound like Preclamol, which interacts with the dopaminergic system, a variety of behavioral tests are employed to assess its impact on motor activity, reward pathways, and behaviors relevant to neurological and psychiatric conditions. medchemexpress.comnih.govpsu.edu

Preclamol is known to inhibit the locomotor activity of mice and rats at low doses. medchemexpress.com This effect is consistent with its action as a D2 autoreceptor agonist, which would reduce dopamine release and consequently decrease motor activity. nih.govmedchemexpress.com At higher doses, where it exhibits antagonist effects at postsynaptic D2 receptors, different behavioral outcomes might be observed. nih.gov

Refined behavioral paradigms go beyond simple locomotor activity measurements to explore more complex behaviors. For instance, operant conditioning paradigms, where animals learn to associate a behavior with a reward or punishment, can be used to probe the motivational aspects of drug action and the involvement of dopamine in reward pathways. nih.govpsu.edu The conditioned place preference (CPP) paradigm, for example, is widely used to assess the rewarding or aversive properties of drugs. psu.edu While the search results did not specifically detail Preclamol's effects in CPP, such paradigms are standard tools for investigating compounds affecting dopaminergic systems. psu.edu

Other behavioral tests relevant to dopaminergic function and conditions like Parkinson's disease or schizophrenia, where dopamine signaling is implicated, include assessments of motor coordination, stereotypy, and responses in models of psychosis. The stereoselective nature of 3-PPP, with the (+)-isomer acting as a sigma receptor agonist and a D2 agonist at both pre- and postsynaptic receptors, while Preclamol (the (-)-isomer) is a presynaptic D2 agonist and postsynaptic D2 antagonist, underscores the importance of using specific enantiomers in behavioral studies to dissect the contributions of different receptor targets to observed behaviors. wikipedia.org

Combining behavioral observations with neurochemical techniques (like microdialysis or ex vivo slice studies) or neuroimaging can provide a more comprehensive understanding of how Preclamol's molecular interactions translate into changes in brain function and behavior.

Future Research Avenues and Translational Hypotheses

Elucidating Mechanisms of Tachyphylaxis and Desensitization in Preclinical Models

Tachyphylaxis and desensitization, phenomena where the response to a drug diminishes after repeated administration, represent significant challenges in the long-term efficacy of pharmacotherapies. pharmacologyeducation.org For compounds like Preclamol that interact with G protein-coupled receptors (GPCRs) such as dopamine (B1211576) D2 receptors, understanding the mechanisms underlying these processes is crucial for developing strategies to mitigate them. Research into the mechanisms of tachyphylaxis and desensitization for dopaminergic agonists and partial agonists, including Preclamol, has been noted as important for future pharmacological research. oup.comnih.gov

Future research should focus on preclinical models to dissect the molecular and cellular events contributing to the reduced responsiveness observed with Preclamol. This could involve investigating receptor phosphorylation, internalization, and downstream signaling pathway alterations following acute and chronic Preclamol exposure. nih.govplos.org Studies on other GPCR agonists have demonstrated that desensitization can be ligand-directed and involve distinct mechanisms depending on the specific agonist and stimulation conditions. nih.govplos.org Applying similar approaches to Preclamol could reveal specific patterns of D2 receptor regulation that contribute to tachyphylaxis.

Furthermore, exploring the potential for differential desensitization at presynaptic versus postsynaptic D2 receptors, given Preclamol's mixed agonist/antagonist profile, could provide valuable insights. wikipedia.org Preclinical models could employ techniques such as receptor binding assays, functional assays measuring adenylyl cyclase activity or ERK phosphorylation, and behavioral studies to correlate molecular changes with functional outcomes. nih.govnih.gov

Understanding these mechanisms in detail is essential for designing future therapeutic strategies that maintain efficacy over time, potentially through co-administration with agents that interfere with desensitization pathways or by developing analogs with reduced propensity for desensitization.

Exploring Novel Dopaminergic Stabilization Concepts

Preclamol's characterization as a D2 receptor partial agonist with differential effects on presynaptic and postsynaptic receptors aligns with the concept of dopaminergic stabilization. wikipedia.orgnih.gov This concept posits that compounds can modulate dopamine neurotransmission by acting as agonists in states of low dopaminergic tone and antagonists in states of high dopaminergic tone. oup.comnih.gov Aripiprazole (B633), another D2 partial agonist, has been discussed in the context of dopamine stabilization. nih.govnih.gov

Future research should further explore how Preclamol fits within novel dopaminergic stabilization concepts. This could involve detailed studies in preclinical models to assess its effects on dopamine release, synthesis, and receptor signaling under varying dopaminergic tone conditions. oup.com Comparing Preclamol's profile to other partial agonists and full agonists could help delineate the specific characteristics that contribute to stabilization. oup.com

Research could also investigate the potential functional selectivity of Preclamol – the ability of a ligand to selectively activate certain downstream signaling pathways over others upon binding to a receptor. nih.govnih.gov Studies have suggested that functional selectivity, rather than just partial agonism, might be key to the actions of some atypical antipsychotics. nih.govnih.gov Exploring whether Preclamol exhibits biased signaling at D2 receptors could open new avenues for understanding its therapeutic potential and designing improved compounds. nih.govnih.gov

Translational hypotheses could then explore whether these dopaminergic stabilization properties of Preclamol translate to beneficial effects in models of neurological disorders characterized by dysregulated dopamine neurotransmission, such as schizophrenia or Parkinson's disease. ncats.io

Identification of Unexplored Molecular Targets for Preclamol

While Preclamol is known to interact with dopamine D2 receptors and sigma receptors, the possibility of it engaging with other unexplored molecular targets warrants investigation. wikipedia.org Identifying such targets could reveal novel mechanisms of action and potential therapeutic applications beyond its established dopaminergic effects. Research into unexplored drug targets is a significant area of focus in modern pharmacology. nih.govresearchgate.net

Future research should employ unbiased screening approaches to identify additional proteins or pathways that interact with Preclamol. This could include techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, or high-throughput screening assays against diverse target libraries. nih.gov

Given Preclamol's reported interaction with sigma receptors, further research could delve into the specific subtypes (σ1 and σ2) and their roles in mediating Preclamol's effects. wikipedia.org Sigma receptors are involved in various cellular processes and have been implicated in neurological and psychiatric disorders. tandfonline.com Elucidating the precise binding affinity and functional consequences of Preclamol at these subtypes could uncover new therapeutic possibilities.

Identifying unexplored targets could lead to a more comprehensive understanding of Preclamol's polypharmacology and potentially reveal synergistic or off-target effects that could be harnessed or avoided in drug development.

Advancing Preclinical Research to Inform Mechanistic Understanding of Neurological Disorders

Preclamol's pharmacological profile makes it a valuable tool for advancing preclinical research into the mechanistic understanding of neurological disorders characterized by dopaminergic dysfunction. frontiersin.org Its ability to selectively modulate presynaptic and postsynaptic D2 receptors, coupled with its sigma receptor interactions, allows for the dissection of specific circuitries and signaling pathways involved in disease pathophysiology. wikipedia.orgncats.io

Future preclinical research should leverage Preclamol in well-validated animal models of neurological disorders such as schizophrenia, Parkinson's disease, and potentially other conditions where dopaminergic or sigma receptor systems are implicated. ncats.io Studies could investigate how Preclamol affects specific behavioral deficits, neurochemical alterations, and structural changes in these models. frontiersin.org

For example, in models of schizophrenia, Preclamol could be used to explore the role of presynaptic D2 autoreceptor modulation in regulating dopamine release and its impact on positive or negative symptoms. In Parkinson's disease models, its effects on motor function and the potential for modulating dyskinesias could be investigated. ncats.io

Furthermore, combining Preclamol with other pharmacological agents or genetic manipulations in preclinical models could help unravel complex neurotransmitter interactions and identify potential combination therapies. mdpi.com The insights gained from such studies can inform our understanding of disease mechanisms and identify potential targets for novel therapeutic interventions. frontiersin.orgnih.gov

Development of Next-Generation Preclamol Analogs with Enhanced Mechanistic Specificity

The development of next-generation Preclamol analogs with enhanced specificity for particular receptor subtypes or signaling pathways represents a significant future research avenue. While Preclamol has provided valuable insights, compounds with more refined pharmacological profiles could offer improved efficacy and reduced off-target effects.

Future research should focus on structure-activity relationship (SAR) studies to identify molecular modifications that can enhance the selectivity of Preclamol for specific dopamine receptor subtypes (D2S vs D2L, D3, D4) or sigma receptor subtypes (σ1 vs σ2). nih.gov Medicinal chemistry efforts could explore modifications to the piperidine (B6355638) core, the propyl chain, or the phenol (B47542) ring to optimize receptor binding and functional activity. wikipedia.orgacs.orgacs.org

The goal would be to design analogs that selectively target specific aspects of dopaminergic or sigma signaling believed to be most relevant to the pathophysiology of particular neurological disorders. For instance, an analog with enhanced selectivity for presynaptic D2 autoreceptors could be explored for its potential in regulating excessive dopamine release in conditions like schizophrenia. Conversely, an analog with specific postsynaptic D2 receptor antagonist properties might be relevant for other indications.

Advanced synthetic methodologies, including enantioselective synthesis, can be employed to generate specific stereoisomers with potentially distinct pharmacological profiles, as the enantiomers of 3-PPP are known to have different activities. wikipedia.orgacs.orgacs.orgacs.org

The development and characterization of these next-generation analogs in preclinical models will be crucial for evaluating their enhanced mechanistic specificity and therapeutic potential, paving the way for more targeted pharmacotherapies.

常见问题

Q. What are the key synthetic routes for enantioselective synthesis of Preclamol, and how do they compare in efficiency and scalability?

Preclamol has been synthesized via asymmetric catalytic Negishi cross-coupling, cobalt-catalyzed decarboxylative Negishi coupling, and Pd-catalyzed C3-selective C–H arylation. The Negishi cross-coupling method (using Pd catalysts and chiral ligands) achieves high enantioselectivity (up to 99% ee) but requires precise control of reaction conditions, such as temperature and ligand stoichiometry . In contrast, the decarboxylative approach offers cost advantages by using inexpensive piperidine carboxylic acid as a starting material, achieving a 50% yield in a one-pot reaction . The C–H arylation method enables gram-scale synthesis of (±)-Preclamol with fewer steps, though it lacks enantioselectivity unless resolved post-synthesis . Researchers must prioritize either enantiopurity, scalability, or cost when selecting a route.

Q. How does Preclamol’s partial agonism at dopamine D2 receptors influence experimental design in neuropharmacology studies?

Preclamol exhibits dose-dependent dual effects: autoreceptor agonism (reducing dopamine synthesis at low doses) and postsynaptic partial agonism (modulating locomotor activity). Experimental designs should account for:

- Basal vs. stimulated conditions : Dopaminergic tone alters Preclamol’s efficacy. For example, 1 nM Preclamol inhibits dopamine synthesis by 40% under basal conditions (2 mM K⁺) but shows no effect under high K⁺ (15 mM) stimulation .

- Rodent models : Low doses (0.1–1 mg/kg) suppress locomotor activity in mice, while higher doses (5 mg/kg) may reverse this effect due to postsynaptic antagonism .

- Antagonist co-administration : Sulpiride (a D2 antagonist) blocks Preclamol’s effects, confirming receptor specificity .

Q. What in vitro and in vivo models are most suitable for characterizing Preclamol’s functional selectivity at dopamine receptors?

- In vitro : Striatal minces or transfected HEK293 cells expressing D2 receptors are used to assess dopamine synthesis inhibition (via HPLC) or receptor internalization (using HA/FLAG-tagged receptors). Preclamol’s partial agonism (30–50% intrinsic activity) is evident in β-arrestin recruitment assays but varies with receptor isoforms (D2S vs. D2L) and co-expressed proteins (e.g., GRK2) .

- In vivo : Open-field tests in rodents quantify locomotor suppression, while microdialysis measures extracellular dopamine levels in the striatum .

Advanced Research Questions

Q. How can conflicting data on Preclamol’s receptor internalization efficacy be reconciled across studies?

Discrepancies arise from methodological variables:

- Receptor tags and isoforms : HA-tagged D2S receptors in GRK2/β-arrestin2-overexpressing cells show Preclamol as a partial agonist (50% internalization), whereas FLAG-tagged D2L receptors in native systems report no internalization .

- Cell lines vs. primary tissue : HEK293 cells may overamplify signaling pathways absent in striatal neurons. Researchers should standardize receptor constructs and validate findings in native tissue .

Q. What explains the divergent behavioral outcomes of Preclamol compared to other D2 partial agonists like aripiprazole?

While both compounds are D2 partial agonists, Preclamol lacks aripiprazole’s functional selectivity for β-arrestin signaling over G-protein pathways. Preclamol preferentially activates autoreceptors, reducing dopamine synthesis, whereas aripiprazole’s bias toward G-protein inhibition stabilizes dopaminergic tone without suppressing synthesis . Additionally, Preclamol’s enantiomer-specific effects (the (-)-enantiomer is more potent) further complicate cross-study comparisons .

Q. How does stereochemistry impact Preclamol’s pharmacological profile, and what methods ensure enantiopurity in synthesis?

The (-)-enantiomer (Preclamol) exhibits higher D2 affinity and autoreceptor selectivity than the (+)-enantiomer. Chiral HPLC or asymmetric catalysis (e.g., Negishi cross-coupling with BINOL-derived ligands) achieves >98% enantiomeric excess . Enantiopurity is critical, as racemic mixtures obscure dose-response relationships in behavioral assays .

Q. What strategies optimize Preclamol’s synthesis for high-yield, enantioselective production?

- Ligand design : 1,10-Phenanthroline ligands in Pd-catalyzed reactions improve C3 selectivity in pyridine arylation, reducing byproducts .

- One-pot reactions : Combining carboxylate activation and coupling steps minimizes intermediate purification, boosting yield (e.g., from 30% to 50%) .

- Resolution techniques : Kinetic resolution using chiral auxiliaries or enzymatic methods resolves racemic mixtures post-synthesis .

Methodological Considerations

- Dose calibration : Account for species differences (e.g., rats require 2× higher doses than mice for equivalent D2 occupancy) .

- Assay validation : Use sulpiride or other antagonists to confirm receptor-specific effects in vitro .

- Stereochemical analysis : Regularly verify enantiopurity via polarimetry or chiral chromatography to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。